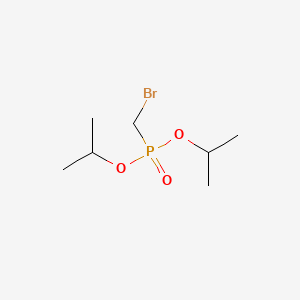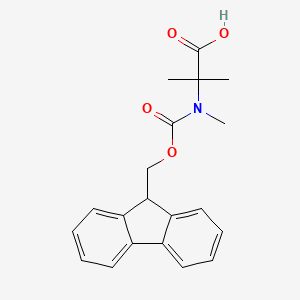
Diisopropyl bromomethylphosphonate
Vue d'ensemble
Description
Diisopropyl bromomethylphosphonate is a useful research compound. Its molecular formula is C7H16BrO3P and its molecular weight is 259.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Computational Studies
Diisopropyl bromomethylphosphonate is used in the synthesis of α-aminophosphonates, which have been extensively studied for their structural and computational aspects. These studies include the analysis of their crystal structures and molecular docking with SARS-CoV-2 proteins, indicating potential applications in antiviral research (Alkhimova, Babashkina, & Safin, 2021).
Synthetic Chemistry
This compound is a key reagent in synthetic chemistry for generating various phosphonate compounds. For example, its use in the stereoselective bromohydroxylation of unsaturated phosphonates under acidic conditions demonstrates its versatility in organic synthesis (Xin, 2004). It is also involved in the synthesis of monosulfones and mercapto-phosphono substituted heterocycles (Wong, Olmstead, & Gervay-Hague, 2007), (Masson, Saint-Clair, & Saquet, 1994).
Electrosynthesis
In electrosynthesis, this compound is used for the efficient synthesis of 1,1-dichloroalkylphosphonates, highlighting its role in modern electrochemical processes (Jubault, Feasson, & Collignon, 1995).
Chemical Kinetics and Pyrolysis
The compound also finds applications in chemical kinetics and pyrolysis studies. For example, the gas-phase pyrolysis of diisopropyl methylphosphonate, a related compound, offers insights into the decomposition behavior of organophosphorus chemical warfare agents (Zegers & Fisher, 1998).
Mécanisme D'action
Target of Action
Diisopropyl bromomethylphosphonate is an organophosphorus compound . It serves as a suitable non-hydrolyzable phosphate mimic in various biomedical applications . It often inhibits enzymes utilizing various phosphates as substrates .
Mode of Action
It is known that phosphonates, a group to which this compound belongs, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with phosphonate, the phosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption .
Biochemical Pathways
It is known that phosphonates, a group to which this compound belongs, affect the bone resorption process . They reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Pharmacokinetics
It is known that when phosphonates are transformed into an appropriate prodrug by derivatizing their charged functionalities, they show promising potential to become drug candidates for the treatment of various conditions .
Result of Action
It is known that phosphonates, a group to which this compound belongs, have a beneficial effect on osteoblasts . In a murine model of glucocorticoid-induced osteoporosis, phosphonates prevented osteocyte and osteoblast apoptosis .
Action Environment
This compound is a colorless or slightly yellow liquid with an irritating odor . It is insoluble in water and can stably exist at room temperature . It is flammable and volatile . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.
Analyse Biochimique
Biochemical Properties
Diisopropyl bromomethylphosphonate plays a role in biochemical reactions, particularly as a non-hydrolyzable phosphate mimic . It often inhibits enzymes that utilize various phosphates as substrates
Molecular Mechanism
It is known to serve as a suitable non-hydrolyzable phosphate mimic, often inhibiting enzymes that utilize various phosphates as substrates
Propriétés
IUPAC Name |
2-[bromomethyl(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrO3P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNONGIUWXHOEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CBr)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402436 | |
| Record name | Diisopropyl bromomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98432-80-5 | |
| Record name | Diisopropyl bromomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-(bromomethyl)-, bis(1-methylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of diisopropyl bromomethylphosphonate in the synthesis of diphosphorylmethanes?
A1: this compound serves as a crucial starting material in the synthesis of diphosphorylmethanes with diverse substituents []. The research highlights an improved Arbuzov-type synthesis where this compound reacts with either isopropyl diphenylphosphinite or diisopropyl phenylphosphonite. This reaction leads to the formation of diphosphorylmethanes with varying substituents on the phosphorus atoms [].
Q2: How is this compound synthesized according to the research?
A2: The abstract describes a synthesis method for this compound that involves reacting an excess of methylene bromide with either triisopropylphosphite or diisopropyl phenylphosphonite []. This reaction yields this compound at approximately 50% yield [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)








![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)
![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)
